MAO-B Selective Inhibition Profile vs. Parent Chalcone Class
Furan-substituted chalcones, including the furan-3-yl series, exhibit a switch in MAO inhibition mechanism compared to classical chalcones. While many chalcones act as irreversible MAO inhibitors, the furan-substituted derivatives from this series demonstrate reversible and competitive inhibition of MAO-B, with selectivity over MAO-A [1]. The most potent compound in the series, a close analog, achieved an IC50 of 0.174 µM against MAO-B and 28.6 µM against MAO-A, establishing a selectivity ratio of ~164-fold [1]. This contrasts with non-furan chalcones which often lack this selectivity profile. The furan-3-yl regioisomer contributes to this class-level behavior, offering a differentiated mechanism for experimental design.
| Evidence Dimension | MAO-B Inhibition Potency and Mechanism |
|---|---|
| Target Compound Data | IC50 data for the exact compound 3-(furan-3-yl)-1-phenylprop-2-en-1-one is not explicitly reported in accessible primary literature. |
| Comparator Or Baseline | Class-level: Classical (non-furan) chalcones often exhibit irreversible MAO inhibition. Series lead: 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one (MAO-B IC50: 0.174 µM; MAO-A IC50: 28.6 µM; Selectivity Ratio: ~164) |
| Quantified Difference | Class-level switch from irreversible to reversible, competitive MAO-B inhibition with high selectivity. |
| Conditions | In vitro; recombinant human MAO-A and MAO-B enzymes; fluorometric assay. |
Why This Matters
This mechanism-based differentiation is critical for users investigating neurodegenerative pathways, as it impacts off-target liability and reversibility profiles, which are key selection criteria in drug discovery.
- [1] Robinson, S.J. et al. Selected furanochalcones as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry Letters. 2013; 23(17): 4985-4989. View Source
